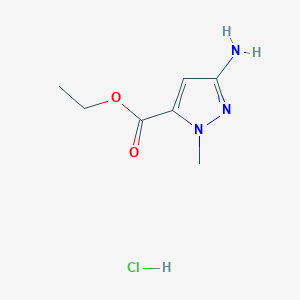

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, also known as AMTD, is an organic compound that has been studied for its potential applications in scientific research. This compound is a white crystalline solid that is soluble in water, ethanol, and glycerin. It is a derivative of thiadiazole, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three sulfur atoms. AMTD is used as a reagent in organic synthesis and has been studied for its potential to act as a chelating agent, a catalyst, and a biological agent.

科学的研究の応用

Arylmethylidenefuranones and Thiadiazoles in Heterocyclic Chemistry

Arylmethylidenefuranones react with various nucleophiles, including amines from the heterocyclic series, to yield a diverse array of compounds, including thiadiazoles. This versatility underscores the significance of thiadiazole derivatives in synthesizing cyclic, acyclic, and heterocyclic compounds with potential biological and pharmaceutical applications. These reactions are influenced by the reagents' structure, nucleophilic agent strength, and specific conditions, highlighting the chemical flexibility and utility of thiadiazole compounds in creating complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are renowned for their pharmacophore scaffold, presenting a wide spectrum for chemical modification and identified diverse pharmacological potentials. Their structure allows for significant biological activity, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of the thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing pharmacological activity. This makes 1,3,4-thiadiazole derivatives crucial for medicinal chemistry and the development of new therapeutic molecules (Lelyukh, 2019).

Biological Significance of Thiadiazolines and Related Compounds

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds emerge from cyclization reactions of thiosemicarbazone under various conditions, highlighting their importance in pharmaceutical research for their activity against different fungal and bacterial strains. This reflects the ongoing interest in thiadiazolines as a major class of compounds with potential pharmaceutical applications (Yusuf & Jain, 2014).

Synthesis and Applications of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives has garnered attention due to their extensive pharmacological activities attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining different molecular frames may lead to compounds with novel biological profiles, indicating the vast potential of 1,3,4-thiadiazole derivatives in drug development (Mishra, Singh, Tripathi, & Giri, 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-1,3,4-thiadiazole is reacted with formaldehyde and hydrochloric acid in a solvent such as ethanol or water to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine.", "Step 2: The resulting 5-(aminomethyl)-1,3,4-thiadiazol-2-amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is then isolated and purified through techniques such as filtration, crystallization, and drying." ] } | |

CAS番号 |

1211483-84-9 |

製品名 |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride |

分子式 |

C3H8Cl2N4S |

分子量 |

203.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。